

GSK-J4 synergistic drug combinations validation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Gsk-J4

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Validated Synergistic Combinations of GSK-J4

Drug Combined with GSK-J4	Cancer/Disease Context	Observed Synergistic Effects & Key Mechanisms	Key Experimental Models
Donafenib [1]	Hepatocellular Carcinoma (HCC)	Induces ferroptosis ; synergistically promotes HMOX1 expression and increases intracellular Fe²⁺ levels [1].	Xenograft, orthotopic HCC, patient-derived xenograft (PDX), organoid models [1]
Gilteritinib [2]	FLT3-ITD+ Acute Myeloid Leukemia (AML)	Enhances anti-proliferation and pro-apoptosis; increases ROS production; induces cell cycle arrest [2].	In vitro (cell lines), in vivo (mouse model) [2]
Decitabine [3]	Acute Myeloid Leukemia (AML)	Significantly inhibits proliferation and induces apoptosis; mechanism involves enhancing ER stress [3].	In vitro (KG-1a cell line) [3]

Drug Combined with GSK-J4	Cancer/Disease Context	Observed Synergistic Effects & Key Mechanisms	Key Experimental Models
Cabazitaxel [4]	Castration-Resistant Prostate Cancer (CRPC)	Reduces cell proliferation; synergism observed in CRPC model cells (AR-ΔLBD) [4].	In vitro (prostate cancer cell lines) [4]
Cytarabine (Ara-C) [5] [6]	Acute Myeloid Leukemia (AML)	Displays a synergistic effect in reducing cell viability [5].	In vitro (primary AML cells and cell lines) [5]

Detailed Experimental Protocols

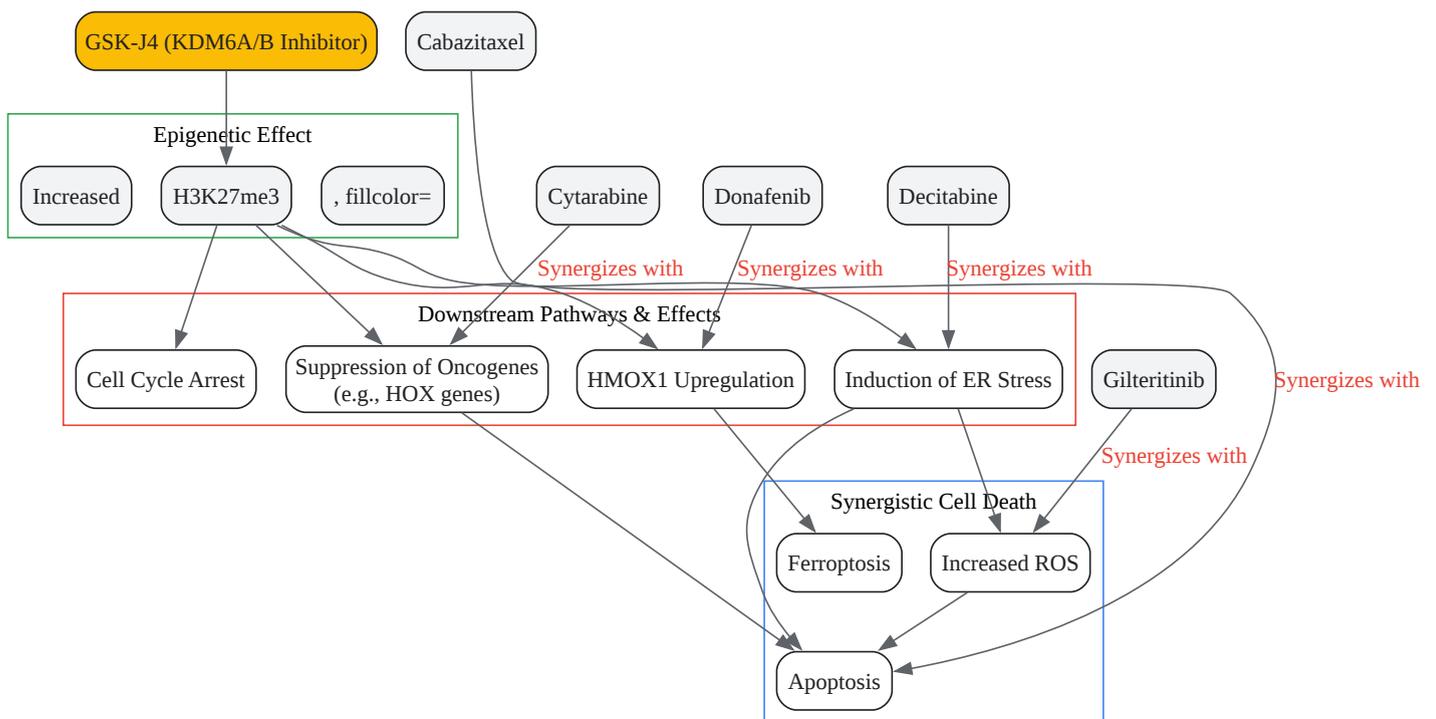
For researchers looking to validate these combinations, here are the core methodologies used in the cited studies.

- **1. In Vitro Synergy Assessment (Cell Viability/Proliferation):** The synergistic effect on cell proliferation is typically quantified using cell viability assays.
 - **Protocol:** Cells are treated with a range of concentrations of **GSK-J4** and the partner drug, both alone and in combination.
 - **Analysis:** Data are analyzed using computational models like the **Bliss independence model** to calculate a synergy score. A positive score indicates a synergistic interaction where the combination's effect is greater than the expected additive effect of each drug alone [1] [2].
- **2. In Vivo Efficacy Validation (Mouse Models):** Promising in vitro results are validated in animal models.
 - **Protocol:** Establish a xenograft model by subcutaneously or orthotopically implanting human cancer cells into immunodeficient mice. Mice are then randomized into groups receiving vehicle control, **GSK-J4** alone, the partner drug alone, or the combination.
 - **Metrics:** Tumor volume is measured regularly. At the endpoint, tumors are harvested and weighed. Statistical analysis confirms if the combination treatment results in significantly greater tumor growth inhibition compared to monotherapies [1] [2] [5].
- **3. Mechanistic Studies (Cell Death and Pathways):** Underlying mechanisms are investigated through various techniques.
 - **Ferroptosis Detection:** Measure key hallmarks like lipid peroxidation (e.g., with C11-BODIPY 581/591 probe) and intracellular Fe²⁺ levels [1].
 - **Apoptosis Assay:** Use flow cytometry with Annexin V/PI staining to quantify apoptotic cell populations [2] [3].

- **Gene Expression Analysis:** Utilize RNA-seq and ATAC-seq to identify transcriptomic and chromatin accessibility changes. Validation is done with qPCR and Western Blot [1] [5].
- **Epigenetic Changes:** Chromatin Immunoprecipitation (ChIP-qPCR) confirms increased enrichment of the repressive H3K27me3 mark on target gene promoters (e.g., *HOX* genes) [5].

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the key signaling pathways through which **GSK-J4** exerts its synergistic effects with the listed drugs.



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The synergistic mechanisms primarily involve:

- **Ferroptosis Induction:** With Donafenib in HCC, the combination hyperactivates the **HMOX1** gene, leading to a dangerous increase in intracellular free iron (Fe^{2+}) and lethal lipid peroxidation [1].
- **Oxidative Stress (ROS):** In AML, **GSK-J4** and Gilteritinib jointly increase levels of reactive oxygen species (ROS), overwhelming the cancer cells [2].
- **ER Stress-Mediated Apoptosis:** **GSK-J4** treatment can induce Endoplasmic Reticulum stress, which in turn leads to cell cycle arrest and apoptosis, an effect synergized by Decitabine [3].
- **Oncogene Suppression:** By increasing H3K27me3, **GSK-J4** represses key oncogenes like members of the **HOX** family, which are critical for survival in certain cancers like AML. This effect can be complemented by other drugs like Cytarabine [5].

Key Takeaways for Researchers

- **Promising Broad-Spectrum Potential:** The consistent synergy of **GSK-J4** with diverse drug classes across various cancers highlights its potential as a broad therapeutic enhancer, particularly in hard-to-treat or resistant cancers.
- **Context is Crucial:** The specific mechanism of synergy (e.g., ferroptosis vs. ER stress) is highly dependent on the cancer type and the partner drug. Your experimental design should account for this.
- **Focus on Hematological Cancers:** Currently, the most robust validation, including in vivo models, exists for combinations in **Acute Myeloid Leukemia (AML)**.
- **Start with Key Assays:** Initial validation should prioritize cell viability assays with synergy calculation (e.g., Bliss model), followed by mechanism-specific assays (Annexin V for apoptosis, C11-BODIPY for ferroptosis) based on the expected pathway.

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References

1. Donafenib and GSK - J Induce Ferroptosis in Liver... 4 Synergistically [pmc.ncbi.nlm.nih.gov]
2. Combined anti-leukemic effect of gilteritinib and GSK-J4 in ... [sciencedirect.com]

3. - GSK induces cell cycle arrest and apoptosis via ER stress and the... J 4

[cancer-ci.biomedcentral.com]

4. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a ... [pmc.ncbi.nlm.nih.gov]

5. Therapeutic potential of GSK-J4, a histone demethylase ... [link.springer.com]

6. Therapeutic potential of inhibiting histone 3 lysine 27 ...

[clinical-epigenetics-journal.biomedcentral.com]

To cite this document: Smolecule. [GSK-J4 synergistic drug combinations validation]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b007472#gsk-j4-synergistic-drug-combinations-validation]

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